molecular formula C15H21N3O3 B1399364 3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid CAS No. 1316220-92-4

3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid

Cat. No.: B1399364
CAS No.: 1316220-92-4
M. Wt: 291.35 g/mol
InChI Key: GMEOGJVWIPNKSH-UHFFFAOYSA-N
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Description

3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the piperidine ring through cyclization reactions, followed by the introduction of the pyrimidine ring via condensation reactions. The final step often involves the addition of the propanoic acid group through esterification or amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrimidine rings may facilitate binding to these targets, while the propanoic acid group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.

    3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)ethanoic acid: Similar structure with an ethanoic acid group instead of propanoic acid.

Uniqueness

The uniqueness of 3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and pyrimidine rings, along with the propanoic acid moiety, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[2-(1-acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-10-9-13(3-4-14(20)21)17-15(16-10)12-5-7-18(8-6-12)11(2)19/h9,12H,3-8H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEOGJVWIPNKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCN(CC2)C(=O)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 2
3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 3
3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 4
3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 5
3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 6
3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid

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